PI4KIIIbeta-IN-9

Lipid kinase selectivity PI4KIIIα off-target Antiviral target validation

Researchers dissecting PI4KIIIβ-dependent Golgi trafficking require inhibitors free of PI4KIIIα cross-reactivity that confounds common tools like BF738735. PI4KIIIbeta-IN-9 (CAS 1429624-84-9) resolves this with a 371-fold selectivity window over PI4KIIIα (IC₅₀ 2.6 µM) and a solved co-crystal structure (3.2 Å). • PI4KIIIβ IC₅₀ 7 nM; >140-fold vs PI3Kγ; no vps34 inhibition ≤20 µM. • Validated HCV antiviral efficacy in J6/JFH1-GLuc Huh7.5 model. • Reference compound for medicinal chemistry and immune cell assays. Ships globally with batch QC.

Molecular Formula C23H25N3O5S2
Molecular Weight 487.6 g/mol
Cat. No. B1139507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI4KIIIbeta-IN-9
Molecular FormulaC23H25N3O5S2
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2CCCC2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC4=CC=C(C=C4)O
InChIInChI=1S/C23H25N3O5S2/c1-14-21(32-23(24-14)25-22(28)15-5-3-4-6-15)16-7-12-19(31-2)20(13-16)33(29,30)26-17-8-10-18(27)11-9-17/h7-13,15,26-27H,3-6H2,1-2H3,(H,24,25,28)
InChIKeyKAXNDTMKFONXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI4KIIIbeta-IN-9: Selective PI4KIIIβ Inhibitor Overview


PI4KIIIbeta-IN-9 (CAS 1429624-84-9) is a thiazole-based small-molecule inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) with an enzymatic IC₅₀ of 7 nM [1]. It is the designated compound 9 from the structure-based drug design campaign reported by Rutaganira et al., featuring a cyclopentyl acetamide substituent, a central methoxy-phenyl group, and a para-hydroxy phenol sulfonamide moiety [2]. The compound demonstrates >140-fold selectivity over PI3Kγ, >20-fold selectivity over PI3Kδ, and no detectable inhibition of vps34 at concentrations up to 20 µM [1]. Its co-crystal structure with PI4KIIIβ has been solved at 3.2 Å resolution, revealing the molecular basis for its kinase selectivity profile [2].

Why PI4KIIIbeta-IN-9 Cannot Be Substituted


PI4KIIIβ inhibitors are not functionally interchangeable. Closely related analogs within the same chemical series exhibit substantial variation in off-target kinase inhibition profiles despite similar primary target potency. For instance, compound 10 (PI4KIIIbeta-IN-10) shows ~5-fold weaker inhibition of PI3Kα (IC₅₀ ~10 µM vs. ~2 µM) compared to PI4KIIIbeta-IN-9, while compound 8 demonstrates an entirely different selectivity signature with no inhibition of PI3Kγ and vps34 even at 50 µM but reduced PI4KIIIβ potency (IC₅₀ = 36 nM) [1]. Furthermore, commercially available alternatives such as BF738735 exhibit distinct PI4KIIIα cross-reactivity profiles (IC₅₀ = 1.7 µM, ~300-fold selectivity) that may confound experimental interpretation in cellular systems where PI4KIIIα function is relevant [2]. Even within the same patent family, subtle structural modifications to the acetamide or sulfonamide moieties produce divergent selectivity fingerprints that directly impact the validity of conclusions drawn from loss-of-function experiments [3].

PI4KIIIbeta-IN-9 Comparator Evidence for Procurement


Superior PI4KIIIα Isoform Selectivity vs. BF738735

PI4KIIIbeta-IN-9 demonstrates weaker inhibition of the related isoform PI4KIIIα (IC₅₀ ~2.6 µM) compared to the widely used alternative BF738735 (IC₅₀ = 1.7 µM for PI4KIIIα), corresponding to approximately 371-fold versus 298-fold selectivity over PI4KIIIα, respectively [1][2]. Although both compounds achieve single-digit nanomolar potency against PI4KIIIβ (7 nM vs. 5.7 nM), PI4KIIIbeta-IN-9 provides a wider selectivity window against PI4KIIIα, which is critical in experimental systems where PI4KIIIα-dependent plasma membrane PI4P pools must remain undisturbed [3]. The methoxy substituent on the central phenyl ring of PI4KIIIbeta-IN-9 contributes to this improved selectivity profile through steric exclusion mechanisms confirmed by co-crystal structural analysis [1].

Lipid kinase selectivity PI4KIIIα off-target Antiviral target validation

Distinct PI3Kα and PI3Kγ Selectivity vs. PI4KIIIbeta-IN-10

Within the same compound series reported by Rutaganira et al., PI4KIIIbeta-IN-9 (compound 9) and PI4KIIIbeta-IN-10 (compound 10) exhibit divergent off-target inhibition profiles against class I PI3K isoforms. PI4KIIIbeta-IN-9 inhibits PI3Kα with an IC₅₀ of ~2 µM, whereas PI4KIIIbeta-IN-10 is ~5-fold more selective with an IC₅₀ of ~10 µM against the same target [1]. Conversely, PI4KIIIbeta-IN-9 shows >140-fold selectivity over PI3Kγ (IC₅₀ = 1046 nM) while PI4KIIIbeta-IN-10 achieves >1000-fold selectivity over the same isoform [1]. This differential selectivity arises from the cyclopentyl acetamide moiety in compound 9 versus the t-butyl acetamide in compound 10, which differentially engages the inhibitor-binding pocket [1].

Kinase selectivity profiling PI3K family cross-reactivity Immunology research

Co-Crystal Structure Validates Selectivity Mechanism

PI4KIIIbeta-IN-9 is one of the few PI4KIIIβ inhibitors for which an experimentally determined co-crystal structure with the target enzyme has been solved and publicly deposited. The structure (PI4KIIIβ–Rab11–GDP–compound 9) was refined to 3.2 Å resolution, revealing unambiguous electron density for the inhibitor in the active site [1]. Key molecular interactions include hydrogen bonds between the thiazole-acetamide moiety and V598, the sulfonamide group with Lys549, and a unique hydrogen bond between the para-hydroxy phenol group and the carbonyl of G660 [2]. Critically, the structure reveals the steric basis for selectivity: the acetamide group clashes with residues W812 and M953 in PI3Kγ, while the methoxy group clashes with the DFG motif aspartic acid (D964 in PI3Kγ, D823 in vps34) [2]. In contrast, alternative commercial PI4KIIIβ inhibitors including BF738735, MI-14, and PI4KIIIbeta-IN-10 lack publicly available co-crystal structures that definitively map their binding modes [3].

Structure-based drug design Co-crystal structure Kinase inhibitor binding mode

PI4KIIIbeta-IN-9 vs. Compound 8: Balanced Potency-Selectivity Trade-Off Within the Same Chemical Series

Within the Rutaganira series, compound 8 (cyclopentyl acetamide with para-fluoro phenyl sulfonamide) exhibits a distinct pharmacological profile compared to PI4KIIIbeta-IN-9 (compound 9). Compound 8 shows reduced primary target potency (IC₅₀ = 36 nM vs. 7 nM for PI4KIIIbeta-IN-9) but superior selectivity, with <20% inhibition of PI3Kγ and vps34 at 50 µM and <50% inhibition of PI3Kδ at 50 µM [1]. In contrast, PI4KIIIbeta-IN-9 achieves 5-fold higher potency against PI4KIIIβ while maintaining measurable but manageable off-target activity against PI3Kδ (IC₅₀ = 152 nM) and PI3Kγ (IC₅₀ = 1046 nM) [1]. This comparison illustrates that PI4KIIIbeta-IN-9 occupies an intermediate position in the potency-selectivity continuum, offering higher target engagement than compound 8 while avoiding the broader off-target profile of earlier-generation inhibitors like PIK93 [2].

PI4KIIIβ inhibitor series comparison vps34 selectivity Structure-activity relationship

PI4KIIIbeta-IN-9 Key Research Applications


HCV Replicon Screening with Defined Target Engagement

PI4KIIIbeta-IN-9 is validated for antiviral efficacy testing in Hepatitis C virus (HCV) replication models using the luciferase reporter-linked infectious HCV clone (J6/JFH1-GLuc) in Huh7.5 hepatoma cells [1]. The compound was identified as one of the two most effective antiviral agents in this cellular model, demonstrating the optimal balance between antiviral potency and low cytotoxicity [1]. Importantly, the availability of its co-crystal structure enables researchers to correlate antiviral effects with specific molecular interactions at the PI4KIIIβ active site, providing a structurally grounded negative control for genetic knockdown or other pharmacological intervention studies [2].

Golgi PI4P Dissection Without PI4KIIIα Interference

For cell biology studies requiring selective ablation of Golgi-derived PI4P pools while preserving plasma membrane PI4P generated by PI4KIIIα, PI4KIIIbeta-IN-9 provides a wider selectivity window than alternative inhibitors such as BF738735 [1]. With PI4KIIIα IC₅₀ of ~2.6 µM (371-fold selectivity) versus BF738735's 1.7 µM (298-fold selectivity), PI4KIIIbeta-IN-9 enables cleaner pharmacological dissection of PI4KIIIβ-dependent membrane trafficking processes including ceramide transport, Golgi-to-ER retrograde trafficking, and viral replication organelle biogenesis [2][3].

PI3K Isoform Comparative Pharmacology in Immune Cells

PI4KIIIbeta-IN-9's distinctive off-target profile against PI3Kδ (IC₅₀ = 152 nM) and PI3Kγ (IC₅₀ = 1046 nM) makes it a valuable comparator compound for studies dissecting the relative contributions of PI4KIIIβ versus class I PI3Ks in immune cell activation [1]. Unlike PI4KIIIbeta-IN-10, which exhibits >1000-fold selectivity over PI3Kγ and ~10 µM activity against PI3Kα, PI4KIIIbeta-IN-9 provides intermediate PI3K family engagement that can serve as a benchmark for interpreting results from more highly selective tool compounds [2]. This property is particularly relevant for B-cell and neutrophil functional assays where PI3Kδ and PI3Kγ play established roles [3].

Structure-Guided Kinase Inhibitor Design Reference

Medicinal chemistry programs developing next-generation PI4KIIIβ inhibitors can leverage PI4KIIIbeta-IN-9 as a structurally characterized reference compound. The solved co-crystal structure at 3.2 Å resolution provides actionable insights into critical binding interactions, including the hydrogen bond network involving V598, Lys549, and G660, as well as the steric basis for PI3K family selectivity [1]. The structural data enable rational design of derivatives with modified pharmacokinetic properties while preserving the selectivity-conferring interactions identified in the acetamide-binding pocket and methoxy-substituted central phenyl region [2].

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